
1-Chloro-4-(1-isocyanatocyclobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(1-isocyanatocyclobutyl)benzene is an organic compound with the molecular formula C11H10ClNO It is a derivative of benzene, where a chlorine atom and an isocyanatocyclobutyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(1-isocyanatocyclobutyl)benzene typically involves the reaction of 1-chloro-4-cyclobutylbenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
1-chloro-4-cyclobutylbenzene+phosgene→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
化学反応の分析
Types of Reactions
1-Chloro-4-(1-isocyanatocyclobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Reagents like primary or secondary amines, alcohols, or thiols are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives.
Addition Reactions: Products include ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: Products include oxides and amines.
科学的研究の応用
1-Chloro-4-(1-isocyanatocyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with isocyanate functionalities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
作用機序
The mechanism of action of 1-Chloro-4-(1-isocyanatocyclobutyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific nucleophiles and conditions used in the reactions.
類似化合物との比較
Similar Compounds
1-Chloro-4-isocyanatobenzene: Lacks the cyclobutyl group, making it less sterically hindered.
4-Chlorophenyl isocyanate: Similar structure but without the cyclobutyl ring.
1-Chloro-4-(phenylethynyl)benzene: Contains an ethynyl group instead of an isocyanate group.
Uniqueness
1-Chloro-4-(1-isocyanatocyclobutyl)benzene is unique due to the presence of both a chlorine atom and an isocyanatocyclobutyl group on the benzene ring. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic and research applications.
特性
IUPAC Name |
1-chloro-4-(1-isocyanatocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-4-2-9(3-5-10)11(13-8-14)6-1-7-11/h2-5H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBVTYBINWHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
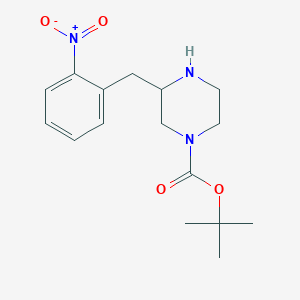
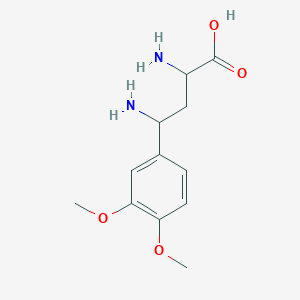


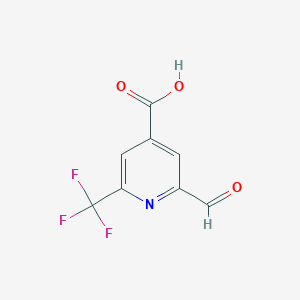
![(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14866277.png)
![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)
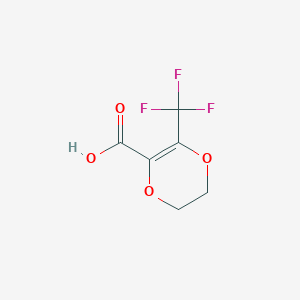
![(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14866297.png)
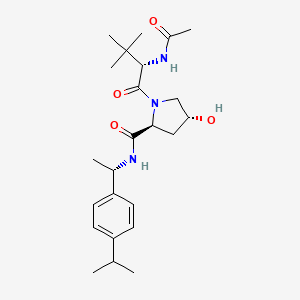

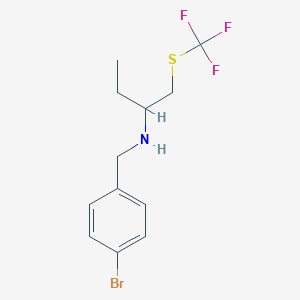
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B14866318.png)

